An In-depth Technical Guide to Ethyl 2-Morpholinecarboxylate Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 2-Morpholinecarboxylate Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-morpholinecarboxylate hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its morpholine core is a prevalent scaffold in numerous biologically active molecules, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of ethyl 2-morpholinecarboxylate hydrochloride, presenting key data in a structured format for ease of reference and comparison.
Physicochemical Properties
Ethyl 2-morpholinecarboxylate hydrochloride is a white to off-white crystalline solid. It is soluble in water and various organic solvents, a characteristic that enhances its versatility in a range of chemical reactions. The presence of the hydrochloride salt improves its stability and handling properties.[1]
| Property | Value | Reference |
| CAS Number | 135072-31-0 | [2] |
| Molecular Formula | C₇H₁₄ClNO₃ | [2] |
| Molar Mass | 195.64 g/mol | [2] |
| Storage Condition | Inert atmosphere, Room Temperature | [2] |
Synthesis of Ethyl 2-Morpholinecarboxylate Hydrochloride
The primary route for the synthesis of ethyl 2-morpholinecarboxylate hydrochloride involves the Fischer esterification of 2-morpholinecarboxylic acid with ethanol in the presence of an acid catalyst. This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[3][4][5][6][7]
Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of ethyl 2-morpholinecarboxylate hydrochloride via Fischer esterification.
Materials:
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2-Morpholinecarboxylic acid
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Absolute Ethanol (EtOH)
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Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
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Diethyl ether or other suitable organic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-morpholinecarboxylic acid in a large excess of absolute ethanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the stirred suspension. If using thionyl chloride, the reaction will generate HCl gas in situ, which acts as the catalyst.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash it sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
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Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-morpholinecarboxylate.
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Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure ethyl 2-morpholinecarboxylate hydrochloride.
Caption: Synthetic workflow for Ethyl 2-Morpholinecarboxylate Hydrochloride.
Spectral Properties
The structural confirmation of ethyl 2-morpholinecarboxylate hydrochloride is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
FTIR Spectroscopy
The FTIR spectrum of ethyl 2-morpholinecarboxylate hydrochloride would exhibit characteristic absorption bands. Key expected peaks include a strong carbonyl (C=O) stretching vibration from the ester group, typically in the region of 1730-1750 cm⁻¹. C-O stretching vibrations for the ester and the ether linkage in the morpholine ring would also be present. Additionally, N-H stretching and bending vibrations associated with the protonated amine of the hydrochloride salt would be observable.
Caption: Logic diagram for the structural elucidation of the compound.
Applications in Drug Development
The morpholine moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties. While specific biological activities for ethyl 2-morpholinecarboxylate hydrochloride are not extensively documented in the public domain, its role as a versatile intermediate in the synthesis of more complex, biologically active molecules is of significant interest.
Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as antitumor, larvicidal, and other biologically active agents.[8][9][10][11][12][13] Ethyl 2-morpholinecarboxylate hydrochloride serves as a valuable building block for introducing the morpholine scaffold into novel chemical entities, enabling the exploration of new therapeutic possibilities. Its utility lies in the reactivity of the ethyl ester group, which can be readily modified through various chemical transformations to build more complex molecular architectures.[1]
References
- 1. CAS 135072-31-0: Ethyl 2-morpholinecarboxylate hydrochlori… [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]


